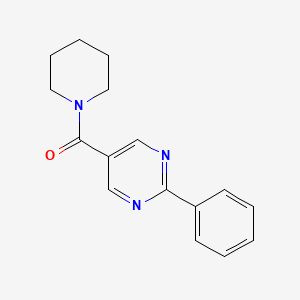
(2-Phenylpyrimidin-5-yl)-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylpyrimidin-5-yl)-piperidin-1-ylmethanone is a heterocyclic compound that combines a pyrimidine ring with a piperidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrimidine and piperidine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylpyrimidin-5-yl)-piperidin-1-ylmethanone typically involves the condensation of a pyrimidine derivative with a piperidine derivative. One common method is the reaction of 2-phenylpyrimidine-5-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylpyrimidin-5-yl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(2-Phenylpyrimidin-5-yl)-piperidin-1-ylmethanone has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies to understand the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of (2-Phenylpyrimidin-5-yl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the piperidine moiety can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidin-5-yl)-piperidin-1-ylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-Phenylpyrimidin-5-yl)-piperidin-1-ylmethylamine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
(2-Phenylpyrimidin-5-yl)-piperidin-1-ylmethanone is unique due to its specific combination of a pyrimidine ring and a piperidine moiety with a carbonyl group. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2-phenylpyrimidin-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(19-9-5-2-6-10-19)14-11-17-15(18-12-14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGILMKRIQFOBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B4927350.png)
![5-[(biphenyl-4-ylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B4927352.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)
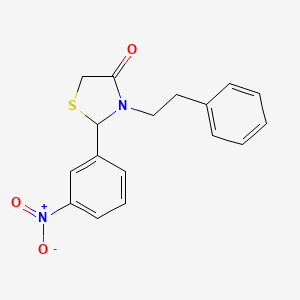

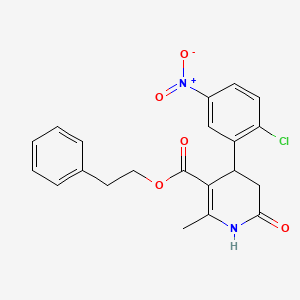
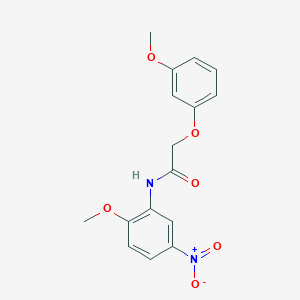
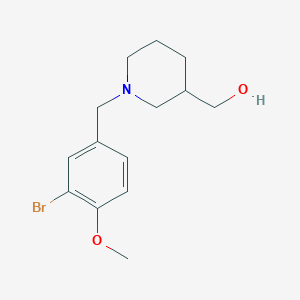
![N~2~-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4927417.png)
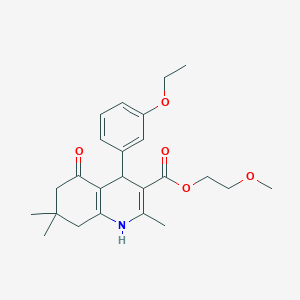
![4-bromo-2-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4927428.png)
![N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine](/img/structure/B4927440.png)
